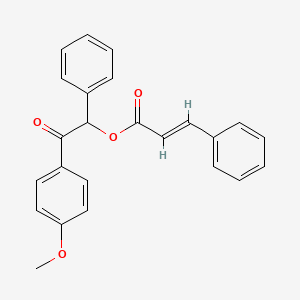
N-(4-chloro-2-methylphenyl)-4-(2-propyn-1-yloxy)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-chloro-2-methylphenyl)-4-(2-propyn-1-yloxy)benzamide, also known as T0070907, is a synthetic compound that has gained attention for its potential therapeutic applications in cancer treatment. This compound belongs to the class of chemical compounds known as benzamides and is a selective peroxisome proliferator-activated receptor gamma (PPARγ) antagonist.
Mécanisme D'action
N-(4-chloro-2-methylphenyl)-4-(2-propyn-1-yloxy)benzamide exerts its anti-tumor effects by inhibiting the activation of PPARγ. PPARγ activation has been shown to promote tumor growth by increasing glucose uptake and fatty acid synthesis. This compound inhibits the binding of PPARγ to its target genes, leading to decreased glucose uptake and fatty acid synthesis, ultimately resulting in the inhibition of tumor growth.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. In vitro studies have shown that this compound inhibits the growth of cancer cells by inducing apoptosis and cell cycle arrest. In vivo studies have shown that this compound inhibits tumor growth in mouse models of breast, prostate, and colon cancer.
Avantages Et Limitations Des Expériences En Laboratoire
N-(4-chloro-2-methylphenyl)-4-(2-propyn-1-yloxy)benzamide has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in the lab and is commercially available. It has been extensively studied for its potential therapeutic applications in cancer treatment and has shown promising results in preclinical studies. However, there are also limitations to using this compound in lab experiments. It is a selective PPARγ antagonist and may have off-target effects on other receptors. Additionally, the optimal dosage and administration route for this compound in humans are not yet known.
Orientations Futures
There are several future directions for the study of N-(4-chloro-2-methylphenyl)-4-(2-propyn-1-yloxy)benzamide. One direction is to further investigate its mechanism of action and identify potential off-target effects. Another direction is to optimize the dosage and administration route for this compound in humans. Additionally, clinical trials are needed to evaluate the safety and efficacy of this compound in cancer patients. Finally, further research is needed to investigate the potential therapeutic applications of this compound in other diseases, such as diabetes and obesity, where PPARγ activation plays a role.
Méthodes De Synthèse
The synthesis of N-(4-chloro-2-methylphenyl)-4-(2-propyn-1-yloxy)benzamide involves several steps starting from commercially available starting materials. The synthesis starts with the reaction of 4-chloro-2-methylphenol with thionyl chloride to form 4-chloro-2-methylphenyl chloride. This intermediate is then reacted with 4-aminobenzoyl chloride in the presence of triethylamine to yield N-(4-chloro-2-methylphenyl)-4-aminobenzamide. The final step involves the reaction of N-(4-chloro-2-methylphenyl)-4-aminobenzamide with propargyl alcohol in the presence of potassium carbonate to form this compound.
Applications De Recherche Scientifique
N-(4-chloro-2-methylphenyl)-4-(2-propyn-1-yloxy)benzamide has been extensively studied for its potential therapeutic applications in cancer treatment. PPARγ is a nuclear receptor that regulates glucose and lipid metabolism, and its activation has been shown to have anti-tumor effects. This compound is a selective PPARγ antagonist and has been shown to inhibit the growth of various cancer cell lines, including breast, prostate, and colon cancer.
Propriétés
IUPAC Name |
N-(4-chloro-2-methylphenyl)-4-prop-2-ynoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14ClNO2/c1-3-10-21-15-7-4-13(5-8-15)17(20)19-16-9-6-14(18)11-12(16)2/h1,4-9,11H,10H2,2H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYDQPBNLWSNTLU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Cl)NC(=O)C2=CC=C(C=C2)OCC#C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-(2-chloro-4-methylphenyl)-4-[6-(3-methyl-1H-pyrazol-1-yl)-4-pyrimidinyl]-1-piperazinecarboxamide](/img/structure/B5405500.png)
![2-[1-(2-ethoxybenzyl)-3-oxo-2-piperazinyl]-N-(2-hydroxyethyl)-N-methylacetamide](/img/structure/B5405504.png)

![N-methyl-3-(5-methyl-1H-1,2,4-triazol-3-yl)-N-[2-(trifluoromethyl)benzyl]propanamide](/img/structure/B5405522.png)
![7-(2-isopropoxypropanoyl)-N,N-dimethyl-2-pyridin-3-yl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4-amine](/img/structure/B5405539.png)
![1-{2-[methyl(4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-ylmethyl)amino]ethyl}-2-piperidinone dihydrochloride](/img/structure/B5405541.png)
![(1S,5R,11aS)-3-[5-(3-methyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]decahydro-8H-1,5-methanopyrido[1,2-a][1,5]diazocin-8-one](/img/structure/B5405546.png)
![(4aS*,8aR*)-1-(3-methylbutyl)-6-[(2E)-3-(1-methyl-1H-pyrazol-4-yl)-2-propenoyl]octahydro-1,6-naphthyridin-2(1H)-one](/img/structure/B5405547.png)
![ethyl 1-{[5-methyl-2-(3-methyl-2-thienyl)-1,3-oxazol-4-yl]methyl}-1H-imidazole-2-carboxylate](/img/structure/B5405553.png)
![2-[1-(cyclohexylmethyl)-3-oxo-2-piperazinyl]-N-[(4-isopropyl-4H-1,2,4-triazol-3-yl)methyl]-N-methylacetamide](/img/structure/B5405556.png)
![2-chloro-N-(2-{[4-(ethylamino)-6-methyl-2-pyrimidinyl]amino}ethyl)-6-fluorobenzamide](/img/structure/B5405560.png)
![N-{3-[(2-fluorobenzyl)oxy]benzyl}cyclopropanamine hydrochloride](/img/structure/B5405574.png)
![1-[(6-methyl-1-benzofuran-3-yl)acetyl]piperidine-4-carboxylic acid](/img/structure/B5405592.png)
![N-{4-[(allylamino)sulfonyl]phenyl}pentanamide](/img/structure/B5405596.png)
